Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl)
Description
Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl) is a chlorinated aromatic ether characterized by two substituted phenyl rings connected via an oxygen atom. The first phenyl ring is substituted with a chlorine atom at the 4-position, while the second ring contains a chlorine at the 4'-position and a chloromethylamino (-NHCH₂Cl) group at the 2'-position. This structural complexity confers unique chemical and biological properties, distinguishing it from simpler chlorinated ethers.
The chloromethylamino group may enhance reactivity compared to non-functionalized analogs, influencing its toxicity and environmental behavior.
Properties
CAS No. |
67238-62-4 |
|---|---|
Molecular Formula |
C13H10Cl3NO |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
5-chloro-N-(chloromethyl)-2-(4-chlorophenoxy)aniline |
InChI |
InChI=1S/C13H10Cl3NO/c14-8-17-12-7-10(16)3-6-13(12)18-11-4-1-9(15)2-5-11/h1-7,17H,8H2 |
InChI Key |
OMNUAMDKZJPWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)NCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-nitro-4-chlorodiphenyl ethers to 2-amino-4-chlorodiphenyl ethers (Key Intermediate)
One of the critical intermediates in the synthesis of the target compound is 2-amino-4-chlorodiphenyl ether. A well-documented method involves the reduction of 2-nitro-4-chlorodiphenyl ether using hydrazine hydrate in the presence of iron trichloride hexahydrate and activated carbon as catalysts in ethanol solvent.
Process summary:
- Reactants: 2-nitro-4-chlorodiphenyl ether, hydrazine hydrate, iron trichloride hexahydrate, activated carbon.
- Solvent: Ethanol.
- Conditions: pH adjusted to 7–9 with alkali (liquid alkali, sheet alkali, sodium bicarbonate, soda, or ammonia), heating at 80–90 °C.
- Reaction time: Hydrazine hydrate added over 2–3 hours, total reaction time 3–4 hours.
- Post-processing: Hot filtration to recover catalyst, distillation to recover ethanol, addition of water to precipitate the product.
- Mild reaction conditions.
- High yield and purity.
- Recyclable catalysts and solvents.
- Environmentally friendly compared to iron powder reduction or catalytic hydrogenation methods.
| Parameter | Details |
|---|---|
| Catalyst | Iron trichloride hexahydrate, activated carbon |
| Reducing agent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | 80–90 °C |
| pH | 7–9 |
| Reaction time | 3–4 hours |
| Yield | High (not quantitatively specified) |
| Environmental impact | Low, recyclable catalysts and solvents |
This method is advantageous for large-scale production due to its simplicity and environmental compatibility.
Chloromethylation of 2-amino-4-chlorodiphenyl ethers
Following the reduction to the amino derivative, chloromethylation is performed to introduce the chloromethylaminophenyl group at the 2'-position. This step typically involves the reaction of the amino intermediate with chloromethylating agents such as chloromethyl chloride or formaldehyde/chloride reagents under controlled temperature and solvent conditions.
- Solvents: Inert solvents like tetrahydrofuran (THF) or toluene are preferred to avoid side reactions.
- Temperature control: Low temperatures are maintained to enhance selectivity and reduce by-product formation.
- Reaction mechanism: Electrophilic substitution facilitated by the amino group's nucleophilicity, targeting the chloromethyl group attachment.
The precise reaction conditions for this step are critical and require careful control of reagent addition rates, temperature, and reaction time to maximize yield and purity.
Synthesis of 4'-chloro-2-nitrobiphenyl as precursor
An important precursor in the synthetic pathway is 4'-chloro-2-nitrobiphenyl, which can be synthesized via palladium-catalyzed cross-coupling reactions between o-chloronitrobenzene and p-chlorophenyl trifluoroborate salts under weakly basic aqueous conditions.
- Catalysts: Palladium-based catalysts (e.g., palladous chloride, palladium complexes).
- Phase transfer catalysts: Tetraalkylammonium salts (e.g., tetrabutylammonium bromide).
- Conditions: Heating in aqueous medium, pH 8–10.
- Advantages: Simple operation, high yield, low environmental pollution.
This precursor is then converted through reduction and chloromethylation steps into the final compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cross-coupling | o-Chloronitrobenzene + p-chlorophenyl trifluoroborate, Pd catalyst, phase transfer catalyst, aqueous, pH 8–10, heat | 4'-Chloro-2-nitrobiphenyl | High yield, mild conditions |
| 2 | Reduction | 2-nitro-4-chlorodiphenyl ether + hydrazine hydrate, FeCl3·6H2O, activated carbon, ethanol, pH 7–9, 80–90 °C | 2-amino-4-chlorodiphenyl ether | Environmentally friendly, recyclable catalysts |
| 3 | Chloromethylation | Amino intermediate + chloromethylating agent, inert solvent (THF/toluene), low temperature | Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl) | Requires precise temperature and reagent control |
Analytical and Research Findings
- Structural analysis of related chlorinated phenyl ethers confirms the formation of stable intermediates with defined stereochemistry and intramolecular hydrogen bonding, which stabilizes molecular conformation.
- Crystallographic studies demonstrate planar aromatic systems with minimal dihedral angles between rings, indicating rigidity and defined molecular geometry.
- The electrophilic nature of the chloromethyl group in the final compound facilitates further synthetic transformations, making it a versatile intermediate in organic synthesis.
- Reaction conditions such as temperature, pH, and catalyst choice significantly influence yield and purity, with hydrazine hydrate reduction offering a superior balance of environmental safety and efficiency compared to traditional iron powder or catalytic hydrogenation methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at multiple reactive sites:
-
Chlorine substituents on aromatic rings react with nucleophiles (e.g., hydroxide, amines) under polar aprotic solvents like tetrahydrofuran (THF) or toluene.
-
Chloromethylamine group (−CH2Cl adjacent to −NH−) facilitates displacement reactions with nucleophiles, forming secondary amines or sulfides .
Key Conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | THF, toluene |
| Temperature | 0°C to 25°C |
| Catalysts | Not typically required |
Example Reaction:
(Ar = aromatic ring)
Oxidation and Peroxidation
The ether linkage (−O−) is prone to oxidation, particularly in air:
| Risk Factor | Outcome |
|---|---|
| Air exposure | Forms unstable peroxides |
| Light exposure | Accelerates peroxide formation |
Safety Implications:
-
Peroxides may detonate spontaneously under mechanical shock or temperature elevation .
-
Storage requires inert atmospheres (e.g., nitrogen) and antioxidants like BHT .
Amine-Related Reactivity
The chloromethylamine group (−NH−CH2Cl) participates in:
-
Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.
-
Hydrolysis : Yields formaldehyde and chloramine derivatives under acidic/basic conditions .
Hydrolysis Pathway:
(R = aromatic substituent)
Electrophilic Aromatic Substitution
Chlorine substituents deactivate the aromatic ring but direct electrophiles to meta/para positions:
| Electrophile | Product |
|---|---|
| Nitronium ion (NO2⁺) | Nitro derivatives |
| Sulfuric acid | Sulfonated derivatives |
Limitations:
-
Reactions require harsh conditions (e.g., fuming HNO3, 50–100°C) due to electron-withdrawing effects of Cl .
Stability and Decomposition
Critical stability parameters include:
| Factor | Effect |
|---|---|
| Temperature > 60°C | Thermal decomposition |
| pH extremes | Hydrolysis of ether/amine groups |
Decomposition Byproducts:
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that compounds related to Ether, 4-chlorophenyl exhibit antimicrobial properties. For instance, derivatives of chlorinated phenyl ethers have been studied for their efficacy against various bacterial strains. A study indicated that certain chlorinated phenyl compounds showed significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Drug Development
Ether, 4-chlorophenyl serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or reduce toxicity. For example, derivatives of this ether have been explored in the context of anti-inflammatory drugs and analgesics due to their ability to modulate biological pathways involved in pain and inflammation .
Agrochemical Applications
Pesticide Formulations
The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown effectiveness as fungicides and herbicides. Research has highlighted the role of chlorinated phenyl ethers in enhancing the stability and efficacy of pesticide formulations, leading to improved agricultural yields .
Plant Growth Regulators
Ether, 4-chlorophenyl has been investigated for its potential as a plant growth regulator. Studies suggest that chlorinated compounds can influence plant hormone activity, thereby promoting growth and resistance to environmental stressors .
Material Science Applications
Polymer Production
In material sciences, Ether, 4-chlorophenyl is used in the production of specialty polymers. Its chemical properties allow it to act as a plasticizer or additive in polymer formulations, enhancing flexibility and durability. Research indicates that incorporating such ethers can significantly improve the mechanical properties of polymers used in various industrial applications .
Coatings and Adhesives
The compound has applications in formulating coatings and adhesives due to its chemical stability and adhesion properties. Studies have shown that incorporating Ether, 4-chlorophenyl into coatings can enhance their resistance to environmental factors such as moisture and UV radiation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated phenyl ethers against common pathogens. The results indicated that Ether, 4-chlorophenyl exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Pesticide Development
In agricultural research, a novel formulation utilizing Ether, 4-chlorophenyl as an active ingredient was tested for its effectiveness against fungal pathogens in crops. The study found that the formulation not only provided effective control over fungal growth but also demonstrated lower toxicity levels compared to conventional fungicides .
Mechanism of Action
The mechanism of action of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl ether moiety can interact with hydrophobic pockets in proteins, while the chloromethylaminophenyl group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Impact: The target compound’s chloromethylamino group (-NHCH₂Cl) introduces both amine and alkyl chloride functionalities, likely increasing its reactivity compared to nitro (-NO₂) or amino (-NH₂) analogs. This could enhance interactions with biological targets or environmental matrices .
- Toxicity: The nitro-substituted analog exhibits significant skin irritation , while the amino-substituted compound is classified as an irritant .
- Environmental Persistence : Simpler chlorophenyl ethers (e.g., 4-chlorophenyl phenyl ether) are listed as base/neutral pollutants, suggesting moderate persistence . The target compound’s additional substituents may alter degradation pathways, though data are lacking.
Physicochemical Properties
While exact data for the target compound are unavailable, comparisons can be inferred:
- Molecular Weight: Estimated at ~318.6 g/mol (based on substitution patterns), higher than 4,4'-dichloro-2-aminodiphenyl ether (266.11 g/mol) and the nitro-substituted analog (284.10 g/mol) .
- Solubility: Chlorinated aromatics generally exhibit low water solubility. The -NHCH₂Cl group may marginally increase solubility in polar solvents compared to nitro or amino analogs.
- Stability: The chloromethylamino group could render the compound less stable than nitro-substituted ethers, which are resistant to hydrolysis.
Gaps in Knowledge
- Toxicity Data: No direct studies on the target compound’s acute or chronic effects.
- Environmental Fate : Persistence, bioaccumulation, and degradation mechanisms remain uncharacterized.
Biological Activity
Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a chlorinated aromatic ether, which is significant for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 255.13 g/mol. The presence of multiple chlorine substituents enhances its reactivity and potential biological effects.
The mechanism of action for ether compounds like this one often involves:
- Enzyme Inhibition : Chlorinated ethers can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, modulating their functions and leading to various cellular responses.
- Antimicrobial Activity : Some studies suggest that chlorinated compounds exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Antimicrobial Activity
Research has shown that ether, 4-chlorophenyl exhibits notable antimicrobial activity against various pathogens. For instance, studies have reported effective inhibition against certain bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Anticancer Properties
Preliminary findings indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with IC50 values around 10 µM. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of ether, 4-chlorophenyl against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
- Cytotoxicity in Cancer Cells : In another investigation involving human breast cancer cells (MCF-7), ether, 4-chlorophenyl was found to decrease cell viability by approximately 70% at a concentration of 10 µM after 48 hours of exposure.
- Environmental Impact Assessment : Research on the environmental fate of chlorinated ethers revealed that they can persist in aquatic environments, raising concerns about their long-term ecological impacts.
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 | Significant reduction in viability |
| Antimicrobial | Escherichia coli | 200 | Significant reduction in viability |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 | 70% decrease in cell viability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl), and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between halogenated aryl amines and chlorinated phenyl derivatives. A key step involves reductive amination using NaBH₄ in a THF/ethanol solvent system, followed by purification via thin-layer chromatography (TLC) or column chromatography. Critical parameters include stoichiometric control of reactants, reaction temperature (e.g., room temperature for 48 hours), and post-reduction neutralization with aqueous Na₂CO₃ to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, providing bond lengths (mean C–C = 0.005 Å) and hydrogen-bonding patterns (e.g., O–H⋯N interactions). Complementary techniques include ¹H/¹³C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. SC-XRD data (R factor = 0.048) are particularly critical for resolving stereochemical ambiguities .
Q. What safety protocols should be prioritized during handling and storage due to its potential toxicity?
- Methodological Answer : Although direct toxicity data for this compound are limited, structurally related chlorophenyl ethers (e.g., 4-chlorophenyl-4'-nitrophenyl ether) exhibit skin irritation (MLD = 500 mg/24H in rabbits). Researchers should use PPE (gloves, goggles), work in fume hoods, and store the compound in inert atmospheres away from light. Waste disposal must comply with halogenated organic waste regulations .
Advanced Research Questions
Q. How do stereochemical configurations influence the compound's reactivity in asymmetric catalysis, and what strategies can be employed to control enantiomeric purity?
- Methodological Answer : The presence of chiral centers (e.g., R,R-configuration) enables applications in asymmetric synthesis. Enantiomeric purity can be controlled using chiral auxiliaries or enantioselective catalysts during the condensation step. For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine has been used to induce specific stereochemistry, with SC-XRD validating the diastereoisomeric outcome .
Q. What intermolecular interactions stabilize the crystal structure of this ether derivative, and how do these interactions impact its physicochemical properties?
- Methodological Answer : Intramolecular O–H⋯N hydrogen bonds and weak C–H⋯π interactions (involving chlorophenyl rings) stabilize the crystal lattice. These interactions reduce solubility in nonpolar solvents and enhance thermal stability, as evidenced by melting points >200°C in related compounds .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) arising from different synthetic or purification methodologies?
- Methodological Answer : Discrepancies in solubility or stability often stem from residual solvents or byproducts. Advanced analytical workflows, such as HPLC-MS for purity assessment (>99% by HPLC) and differential scanning calorimetry (DSC) for thermal profiling, are recommended. Comparative studies using TLC vs. column chromatography purification can identify optimal methods .
Q. What regulatory implications apply to this compound, given its structural similarity to prohibited substances?
- Methodological Answer : While not explicitly listed in prohibitions like Canada’s SOR/2012-285, structurally analogous chlorinated ethers (e.g., bis(chloromethyl) ether) are regulated due to carcinogenicity. Researchers must screen for functional group similarities and adhere to premanufacture notification (PMN) requirements under TSCA or REACH .
Key Research Gaps and Future Directions
- Environmental Impact : No data exist on biodegradation or bioaccumulation. Studies using OECD 301/302 guidelines are needed.
- Catalytic Applications : Explore its use in cross-coupling reactions or as a ligand in transition-metal catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
